An In-depth Technical Guide to 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole: Synthesis, Properties, and Potential Applications
Disclaimer: The following guide on 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole is a theoretical and predictive discourse. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document extrapolates information from established chemical principles and data from structurally analogous compounds. The proposed synthetic routes and predicted properties should be considered hypothetical and require experimental validation.
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The fusion of a benzene ring with a thiazole ring creates a versatile platform for chemical modification, allowing for the fine-tuning of its physicochemical and biological characteristics.
This guide focuses on a specific, lesser-explored derivative: 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole . The introduction of a chlorine atom at the 2-position of the benzothiazole ring is known to significantly influence its reactivity and biological profile, often enhancing its potency as a therapeutic agent.[5] Furthermore, the partial reduction of the benzene ring to a tetrahydro-derivative introduces conformational flexibility, which can be crucial for optimizing interactions with biological targets. This guide aims to provide a comprehensive overview of the plausible synthesis, predicted properties, and potential applications of this intriguing molecule for researchers, scientists, and drug development professionals.
Proposed Synthesis of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole
A plausible synthetic route to 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole can be envisioned through a multi-step process, beginning with the formation of the tetrahydrobenzothiazole core, followed by chlorination at the 2-position.
Part 1: Synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-thiol
The initial step involves the synthesis of the tetrahydrobenzothiazole thiol intermediate. A well-established method for this is the reaction of cyclohexanone with sulfur and a suitable amine, such as morpholine, to form the corresponding enamine, which then reacts with a sulfur source. A more direct and common approach involves the reaction of 2-mercaptobenzothiazole with a reducing agent. However, for the synthesis of the tetrahydro-derivative from basic precursors, a Hantzsch-like thiazole synthesis approach can be adapted. A likely route involves the reaction of 2-bromocyclohexanone with thiourea.
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole [6]
-
To a stirred solution of 2-bromocyclohexanone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product, 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole, is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Step 2: Synthesis of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole via Sandmeyer Reaction
-
Dissolve 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Add the cold diazonium salt solution dropwise to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole.
Predicted Physicochemical and Spectroscopic Properties
The properties of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole are predicted based on the known characteristics of the benzothiazole nucleus, the influence of the chloro-substituent, and the tetrahydro-moiety.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₈ClNS | Based on the chemical structure. |
| Molecular Weight | ~173.66 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other simple benzothiazole derivatives.[5] |
| Boiling Point | Estimated to be in the range of 250-280 °C | Higher than benzothiazole due to the chloro-substituent and tetrahydro-ring. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | The heterocyclic nature and the presence of the chloro group suggest this solubility profile. |
| Reactivity | The chlorine atom at the 2-position is expected to be susceptible to nucleophilic substitution reactions. | The electron-withdrawing nature of the thiazole ring activates the C2 position for nucleophilic attack.[7] |
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy:
-
Aromatic Protons (if any from the thiazole ring): The proton at the 2-position is absent due to chlorine substitution.
-
Tetrahydro-ring Protons: A series of multiplets are expected in the aliphatic region (δ 1.5-3.0 ppm) corresponding to the eight protons of the cyclohexene ring. The protons on the carbons adjacent to the thiazole ring (C4 and C7) would likely appear more downfield due to the influence of the heteroaromatic system.
¹³C NMR Spectroscopy:
-
C2 Carbon: The carbon bearing the chlorine atom (C2) is expected to be significantly downfield, likely in the range of δ 150-160 ppm.
-
Thiazole Ring Carbons: The other carbon atom in the thiazole ring (part of the fusion) would appear in the aromatic region.
-
Tetrahydro-ring Carbons: Four distinct signals for the aliphatic carbons of the cyclohexene ring are expected in the range of δ 20-40 ppm.
Key Structural Features and Reactivity
Caption: Key structural features and predicted reactivity sites of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole.
Potential Applications in Drug Development and Research
While specific applications for 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole have not been reported, its structural motifs suggest several areas of potential utility:
-
Medicinal Chemistry Scaffold: The 2-chlorobenzothiazole moiety is a versatile intermediate for the synthesis of more complex molecules. The chlorine atom can be displaced by various nucleophiles (amines, thiols, alcohols) to generate a library of derivatives for biological screening.[8]
-
Antimicrobial Agents: Many benzothiazole derivatives exhibit potent antibacterial and antifungal activities. The presence of the chloro-substituent may enhance these properties.[9]
-
Anticancer Agents: Halogenated benzothiazoles have been investigated as potential anticancer agents, acting through various mechanisms such as kinase inhibition.[10] The tetrahydro-modification could influence selectivity and pharmacokinetic properties.
-
Kinase Inhibitors: The benzothiazole core is present in several kinase inhibitors. The 2-chloro derivative can serve as a building block for developing novel inhibitors targeting specific kinases involved in disease pathways.
Conclusion
2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole represents an intriguing yet underexplored molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a predictive framework for its synthesis, properties, and applications based on the well-established chemistry of related benzothiazole derivatives. The proposed synthetic route offers a logical and experimentally feasible pathway to access this compound. The predicted physicochemical and spectroscopic properties provide a basis for its characterization. Further experimental investigation is warranted to validate these predictions and to fully explore the potential of 2-Chloro-4,5,6,7-tetrahydro-1,3-benzothiazole as a valuable scaffold in drug discovery and materials science.
References
- 1. Structure-property correlation of halogen substituted benzothiazole crystals | CSIR-NCL Library, Pune [library.ncl.res.in]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review | Bentham Science [eurekaselect.com]
- 5. 2-クロロベンゾチアゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. saspublishers.com [saspublishers.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
